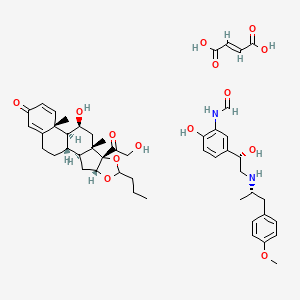

Foradil-Combi

Description

Properties

CAS No. |

150693-38-2 |

|---|---|

Molecular Formula |

C48H62N2O14 |

Molecular Weight |

891.0 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |

InChI |

InChI=1S/C25H34O6.C19H24N2O4.C4H4O4/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26;1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3;3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t16-,17-,18-,20+,21?,22+,23-,24-,25+;13-,19+;/m00./s1 |

InChI Key |

AKYNJTFOHFQPEM-JRLZQBLDSA-N |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Mechanisms of Foradil-Combi in Asthma: An In-depth Technical Guide for Researchers

For drug development professionals, researchers, and scientists, a comprehensive understanding of the molecular and cellular mechanisms underlying the efficacy of combination therapies for asthma is paramount. This technical guide provides a detailed examination of the mechanism of action of Foradil-Combi (a fixed-dose combination of formoterol (B127741) fumarate (B1241708) and budesonide) in relevant asthma research models. It delineates the individual and synergistic effects of these two agents on key pathophysiological features of asthma, including bronchoconstriction, airway inflammation, and airway remodeling.

This document summarizes quantitative data from key studies, presents detailed experimental protocols for commonly used in vitro and in vivo asthma models, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic action of this combination therapy.

Core Mechanisms of Action: A Dual Approach to Asthma Control

This compound leverages the distinct yet complementary actions of a long-acting beta2-agonist (LABA), formoterol, and an inhaled corticosteroid (ICS), budesonide (B1683875).[1] This combination provides both rapid symptom relief and long-term anti-inflammatory control.[1][2]

Formoterol Fumarate: Rapid and Sustained Bronchodilation

Formoterol is a potent and selective beta2-adrenergic receptor agonist.[1] Its primary mechanism of action in asthma is the relaxation of airway smooth muscle (ASM), leading to bronchodilation.[3][4] Upon inhalation, formoterol binds to beta2-adrenergic receptors on the surface of ASM cells, initiating a signaling cascade that results in the relaxation of the constricted airways.[4]

Budesonide: Potent Anti-Inflammatory Action

Budesonide is a synthetic glucocorticoid with high topical anti-inflammatory activity.[5] Its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR).[5] This interaction leads to the modulation of gene expression, ultimately suppressing the production of pro-inflammatory mediators and enhancing the production of anti-inflammatory proteins.[5]

Synergistic Interactions in Asthma Models

The combination of formoterol and budesonide exhibits synergistic effects that are greater than the additive effects of the individual components. This synergy is observed across multiple endpoints in various asthma research models.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize key quantitative data from studies investigating the effects of formoterol, budesonide, and their combination in various asthma research models.

| Compound | Model System | Endpoint | Potency (IC50/EC50) | Key Findings | Citation |

| Budesonide | Human peripheral blood mononuclear cells | IL-4 Release | 320 pM | Highly potent inhibitor of Th2 cytokine release. | [5] |

| Budesonide | Human peripheral blood mononuclear cells | IL-5 Release | 220 pM | Demonstrates potent inhibition of a key eosinophil-activating cytokine. | [5] |

| Budesonide | Human eosinophils | Chemotaxis towards IL-5 | Effective at 10⁻¹⁰ to 10⁻⁷ M | Inhibits eosinophil migration, a key feature of asthmatic inflammation. | [6] |

| Formoterol | Human Airway Smooth Muscle Cells | cAMP accumulation | - | Rapidly increases intracellular cAMP. | [7] |

| Formoterol | Guinea-pig trachea | Relaxation | 50-120-fold more potent than salbutamol (B1663637) | A highly potent bronchodilator. | [8] |

| Budesonide/ Formoterol | Human Airway Epithelial Cells | Poly I:C-induced IL-6 release | Budesonide enhances formoterol's effect | Combination shows enhanced anti-inflammatory effects against viral mimics. | [9] |

| Budesonide/ Formoterol | Asthma Patients | Reduction in severe exacerbations | Hazard Ratio: 0.55 (vs. budesonide/formoterol + SABA) | Combination as maintenance and reliever therapy significantly reduces exacerbation risk. | [2] |

Signaling Pathways

The therapeutic effects of this compound are underpinned by distinct and interacting signaling pathways for formoterol and budesonide.

Formoterol Signaling Pathway

Caption: Formoterol-mediated bronchodilation signaling pathway.

Budesonide Signaling Pathway

Caption: Budesonide-mediated anti-inflammatory signaling pathway.

Experimental Protocols for Key Asthma Research Models

Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide protocols for commonly employed in vitro and in vivo models in asthma research.

In Vivo Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This model is widely used to study the features of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated IgE levels.[10]

Experimental Workflow

Caption: Workflow for an ovalbumin-induced murine asthma model.

Detailed Protocol

-

Animals: 6-8 week old BALB/c mice are commonly used due to their Th2-prone immune response.[10]

-

Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in sterile saline.[11]

-

Challenge: From day 28 to 30, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day using an ultrasonic nebulizer.[11]

-

Drug Administration: this compound or its individual components are typically administered intranasally or via inhalation prior to each OVA challenge.

-

Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, AHR is measured in response to increasing concentrations of inhaled methacholine (B1211447) using whole-body plethysmography.[12]

-

Bronchoalveolar Lavage (BAL): Following AHR measurement, mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS) to collect bronchoalveolar lavage fluid (BALF). Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.[10]

-

Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.[13]

-

Serum IgE: Blood is collected, and serum levels of OVA-specific IgE are measured by ELISA.[13]

In Vitro Model: Human Bronchial Epithelial Cells (HBECs) at Air-Liquid Interface (ALI)

This model recapitulates the pseudostratified mucociliary phenotype of the human airway epithelium and is valuable for studying barrier function, mucus production, and inflammatory responses.[14]

Experimental Workflow

Caption: Workflow for culturing human bronchial epithelial cells at ALI.

Detailed Protocol

-

Cell Expansion: Primary human bronchial epithelial cells (HBECs) are expanded in a suitable growth medium (e.g., BEGM) on collagen-coated culture flasks. Cells are passaged when they reach 70-90% confluency.[15]

-

Seeding on Transwells: HBECs are seeded onto collagen-coated permeable supports (e.g., Transwell inserts) at a high density.[16]

-

Submerged Culture: Cells are cultured submerged in growth medium in both the apical and basolateral compartments until a confluent monolayer is formed.[14]

-

Air-Liquid Interface (ALI) Culture: Once confluent, the medium is removed from the apical compartment, exposing the cells to air. The basolateral compartment continues to be supplied with a differentiation medium.[14]

-

Differentiation: Cells are maintained at ALI for 3-4 weeks to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.[15]

-

Experimental Treatment: Differentiated cultures can be stimulated with pro-inflammatory cytokines (e.g., IL-13 to induce mucus production) or viral mimetics in the presence or absence of formoterol and/or budesonide.

-

Endpoint Analysis:

-

Transepithelial Electrical Resistance (TEER): To assess barrier integrity.[16]

-

Cytokine/Chemokine Secretion: Measured in the basolateral medium by ELISA.

-

Mucus Production: Visualized by staining (e.g., Alcian blue) and quantified.

-

Gene Expression: Analyzed by qPCR for markers of inflammation and mucus production.

-

Conclusion

The combination of formoterol and budesonide in this compound provides a multifaceted approach to asthma management by targeting both bronchoconstriction and airway inflammation. The synergistic interactions between these two components, as demonstrated in various preclinical and clinical models, underscore the rationale for their combined use. This technical guide provides researchers with a foundational understanding of the mechanisms of action and the experimental models used to investigate this important combination therapy, thereby facilitating further research and development in the field of respiratory medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Budesonide/formoterol combination therapy as both maintenance and reliever medication in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Formoterol on Contraction and Ca2+ Signaling of Mouse Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Budesonide, Glucocorticoid receptor binding affinity. Highly IL-4 and IL-5 release inhibitor. (CAS 51372-29-3) | Abcam [abcam.com]

- 6. Budesonide down-regulates eosinophil locomotion but has no effects on ECP release or on H2O2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of ABCC1 Decreases cAMP Egress and Promotes Human Airway Smooth Muscle Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. bio-protocol.org [bio-protocol.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. stemcell.com [stemcell.com]

- 15. med.unc.edu [med.unc.edu]

- 16. journals.physiology.org [journals.physiology.org]

Budesonide formoterol cellular pathways investigation

An In-depth Technical Guide to the Cellular Pathways of Budesonide-Formoterol Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of budesonide (B1683875), a synthetic corticosteroid, and formoterol (B127741), a long-acting β2-adrenergic agonist (LABA), is a cornerstone of maintenance therapy for persistent asthma and chronic obstructive pulmonary disease (COPD).[1][2] This formulation provides potent anti-inflammatory action and sustained bronchodilation, addressing both the chronic inflammation and airflow limitation characteristic of these diseases. Budesonide mitigates the underlying inflammation by modulating gene expression through the glucocorticoid receptor, while formoterol provides rapid and long-lasting relaxation of airway smooth muscle by stimulating β2-adrenergic receptors.[1][2] This guide provides an in-depth exploration of the distinct and synergistic cellular and molecular pathways modulated by this combination therapy, presents quantitative data from key studies, and details the experimental protocols used to investigate these mechanisms.

The Cellular Pathway of Budesonide: Glucocorticoid Receptor Signaling

Budesonide is a potent glucocorticoid that exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor present in the cytoplasm of nearly every cell.[3][4]

Mechanism of Action:

-

Ligand Binding: Being lipophilic, budesonide diffuses across the cell membrane and binds with high affinity to the GR in the cytoplasm. This binding event displaces chaperone proteins, including heat shock proteins (HSPs).[3][4]

-

Nuclear Translocation: The activated budesonide-GR complex then translocates into the nucleus.[4][5]

-

Gene Regulation: Inside the nucleus, the complex modulates gene expression through two primary mechanisms:

-

Transactivation: The budesonide-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory proteins such as lipocortin-1 (which inhibits the synthesis of prostaglandins (B1171923) and leukotrienes), and β2-adrenergic receptors.[3][4]

-

Transrepression: The complex can also suppress the expression of pro-inflammatory genes. It achieves this by interfering with the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents the transcription of various inflammatory mediators, including cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[3][5][6]

-

The overall effect is a powerful, localized suppression of the inflammatory response in the airways, reducing cellular infiltration, edema, and airway hyperresponsiveness.[5]

The Cellular Pathway of Formoterol: β2-Adrenergic Receptor Signaling

Formoterol is a highly potent and selective long-acting β2-adrenoceptor agonist.[7] Its primary role is to induce bronchodilation by relaxing the smooth muscle cells of the airways.

Mechanism of Action:

-

Receptor Binding: When inhaled, formoterol binds to β2-adrenergic receptors, which are G-protein coupled receptors located on the surface of bronchial smooth muscle cells.[8][9]

-

Adenylyl Cyclase Activation: This binding activates the associated stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[8][10]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8][9]

-

Protein Kinase A Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations. This cascade of events results in the relaxation of the bronchial smooth muscle, causing the airways to widen (bronchodilation) and making it easier to breathe.[8][10]

Formoterol has a rapid onset of action and a long duration of effect (over 12 hours), making it effective for both immediate symptom relief and long-term maintenance.[7][8]

Synergistic Cellular Pathways of the Budesonide-Formoterol Combination

The clinical superiority of budesonide-formoterol combination therapy over monotherapy stems from synergistic interactions at the molecular level.[11][12]

-

Glucocorticoid Enhancement of β2-Receptor Function: Budesonide, through its GR-mediated transactivation mechanism, increases the transcription and expression of the β2-adrenergic receptor gene.[3] This leads to a higher density of β2-receptors on the surface of airway smooth muscle cells, thereby enhancing their sensitivity and responsiveness to formoterol.

-

β2-Agonist Enhancement of Glucocorticoid Receptor Function: Formoterol can potentiate the action of budesonide. The combination of the two drugs leads to a synergistic activation of the glucocorticoid receptor.[13] Formoterol can also augment the budesonide-driven modulation of gene expression, enhancing both the induction of anti-inflammatory genes and the repression of pro-inflammatory genes beyond what budesonide achieves alone.[11][12]

-

Enhanced Anti-inflammatory Effects: While formoterol's primary effect is bronchodilation, it also exhibits some anti-inflammatory properties.[7][8] When combined, budesonide significantly represses the expression of pro-inflammatory genes that may be induced by formoterol alone.[11][12] The combination results in a more potent inhibition of inflammatory cytokine release (e.g., IL-1β, IL-6, IL-8, TNF-α, and IP-10) compared to budesonide alone.[13][14][15]

Quantitative Data Summary

The following tables summarize quantitative data from key clinical and in-vitro studies investigating the effects of budesonide and formoterol.

Table 1: Gene Expression Changes in Human Bronchial Epithelial Cells (BEAS-2B)

This table shows the number of messenger RNAs (mRNAs) significantly induced or repressed by formoterol, budesonide, or the combination.

| Treatment | Time | Induced mRNAs (≥2-fold) | Repressed mRNAs (≤0.5-fold) |

| Formoterol (10 nM) | 1-2 hours | 212 | 55 |

| Budesonide (100 nM) | 6-18 hours | 370 | 413 |

| Budesonide + Formoterol | - | 609 | 577 |

| Data sourced from a study on transcriptome-level interactions.[11][12] |

Table 2: Clinical Efficacy in Patients with Mild Asthma (52-Week Trial)

This table compares the clinical outcomes for different treatment regimens in adults with mild asthma.

| Outcome | Albuterol (as-needed) | Budesonide (maintenance) | Budesonide-Formoterol (as-needed) |

| Annualized Exacerbation Rate | 0.400 | 0.175 | 0.195 |

| Relative Rate vs. Albuterol | - | - | 0.49 (p<0.001) |

| Number of Severe Exacerbations | 23 | 21 | 9 |

| Mean Daily Budesonide Dose (µg) | N/A | 222 | 107 |

| Data from the Novel START trial.[16][17] |

Table 3: Clinical Efficacy in Moderate to Severe Asthma (12-Week Trial)

This table shows the change in lung function (Forced Expiratory Volume in 1 second) from baseline.

| Treatment Group | Mean Change in Morning Pre-dose FEV1 (L) |

| Budesonide/Formoterol pMDI | 0.19 |

| Budesonide pMDI | 0.10 |

| Formoterol DPI | -0.12 |

| Placebo | -0.17 |

| Data from a randomized clinical trial comparing combination therapy to monocomponents and placebo.[18] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Protocol 1: Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand)

This assay measures a compound's ability to compete with a radiolabeled ligand for binding to the GR.

Objective: To determine the binding affinity (Ki) of budesonide for the glucocorticoid receptor.

Methodology:

-

Receptor Preparation: Prepare a source of GR, typically from cytosolic extracts of cells overexpressing the receptor or from purified recombinant GR.

-

Reaction Mixture: In a microplate, incubate the GR preparation with a fixed, low concentration of a high-affinity radiolabeled glucocorticoid (e.g., [3H]dexamethasone).

-

Competitive Binding: Add varying concentrations of unlabeled budesonide to the wells. Include control wells with no competitor (for total binding) and wells with a large excess of unlabeled dexamethasone (B1670325) (for non-specific binding).

-

Incubation: Incubate the plate for a sufficient time at 4°C to reach binding equilibrium (typically 18-24 hours).

-

Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is charcoal-dextran treatment, where the charcoal adsorbs free radioligand, followed by centrifugation to pellet the charcoal.

-

Quantification: Measure the radioactivity in the supernatant (containing the bound ligand) using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (budesonide) concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of budesonide that inhibits 50% of specific radioligand binding). The Ki can then be calculated using the Cheng-Prusoff equation.[19]

References

- 1. youtube.com [youtube.com]

- 2. Budesonide and formoterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 4. What is the mechanism of Budesonide? [synapse.patsnap.com]

- 5. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 9. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Transcriptome-Level Interactions between Budesonide and Formoterol Provide Insight into the Mechanism of Action of Inhaled Corticosteroid/Long-Acting β 2-Adrenoceptor Agonist Combination Therapy in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fast beneficial systemic anti-inflammatory effects of inhaled budesonide and formoterol on circulating lymphocytes in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Budesonide and formoterol reduce early innate anti-viral immune responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formoterol and budesonide inhibit rhinovirus infection and cytokine production in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. regenhealthsolutions.info [regenhealthsolutions.info]

- 17. Controlled Trial of Budesonide-Formoterol as Needed for Mild Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy and safety of budesonide and formoterol in one pressurised metered-dose inhaler in adults and adolescents with moderate to severe asthma: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro and In Vivo Pharmacology of Formoterol (B127741) and Budesonide (B1683875) Combination (Foradil-Combi)

Introduction

The combination of formoterol, a long-acting β2-adrenergic agonist (LABA), and budesonide, an inhaled corticosteroid (ICS), is a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). Marketed as this compound and other brand names, this fixed-dose combination leverages complementary mechanisms of action to achieve superior disease control compared to monotherapy. Formoterol provides rapid and sustained bronchodilation, while budesonide targets the underlying airway inflammation. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this combination, focusing on experimental data, methodologies, and the core signaling pathways.

Section 1: In Vitro Pharmacology

In vitro studies are fundamental to elucidating the molecular mechanisms, receptor interactions, and cellular effects of formoterol and budesonide. These assays provide a controlled environment to study drug action, independent of systemic physiological variables.

Core Mechanisms of Action

Formoterol Fumarate: As a potent and selective β2-adrenoceptor agonist, formoterol's primary action is to relax airway smooth muscle.[1] Upon binding to the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR), it initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several target proteins, resulting in the sequestration of intracellular calcium and the opening of large-conductance calcium-activated potassium channels, leading to smooth muscle relaxation and bronchodilation.[1]

Budesonide: Budesonide is a synthetic glucocorticoid with potent anti-inflammatory properties.[3] Its mechanism involves binding to the glucocorticoid receptor (GR) located in the cytoplasm of target cells.[4][5] This binding event causes the receptor to undergo a conformational change, dissociate from chaperone proteins like heat shock proteins (HSPs), and translocate to the nucleus.[3] Inside the nucleus, the budesonide-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the upregulation of anti-inflammatory genes (e.g., annexin-1, lipocortin-1) and the suppression of pro-inflammatory gene expression (e.g., cytokines, chemokines) by inhibiting transcription factors like NF-κB and AP-1.[4][5]

Signaling Pathways

The distinct signaling pathways of formoterol and budesonide are visualized below.

Quantitative In Vitro Data

The following table summarizes key quantitative parameters for formoterol and budesonide from various in vitro assays.

| Parameter | Drug | Value | Assay Type / Context | Reference |

| Receptor Affinity | Budesonide | Relative GR Affinity: 935 | Glucocorticoid Receptor (GR) binding assay. | [5] |

| Inhibitory Conc. (IC50) | Budesonide | 320 pM | Inhibition of IL-4 release. | [6] |

| Inhibitory Conc. (IC50) | Budesonide | 220 pM | Inhibition of IL-5 release. | [6] |

| Inhibitory Conc. (IC50) | Budesonide | 1.3 nM | Inhibition of concanavalin (B7782731) A-induced proliferation. | [6] |

| Aerosol Performance | Budesonide/Formoterol pMDI | Fine Particle Dose (<4.7 µm): ~59% (Budesonide), ~68% (Formoterol) | Andersen Cascade Impactor analysis. | [7] |

Experimental Protocols

Protocol 1: In Vitro Bioassay for Bronchodilator Effect

This protocol is adapted from methodologies designed to evaluate the effect of inhaled bronchodilators on airway smooth muscle cells.[8]

-

Cell Culture: Human primary airway smooth muscle (ASM) cells are cultured in a suitable medium. Concurrently, an airway epithelial cell line (e.g., Calu-3) is grown on transwell inserts to form a polarized, air-interfaced layer, mimicking the airway epithelium.[8]

-

Co-Culture Setup: The transwell inserts with the epithelial layer are placed into wells containing the cultured ASM cells.

-

Aerosol Delivery: The budesonide/formoterol formulation is aerosolized using a specialized apparatus (e.g., Pitt-Port) and delivered to the apical side of the epithelial cells.

-

Measurement of Relaxation: The primary endpoint is the measurement of cyclic AMP (cAMP) in the ASM cell lysates, which serves as a biochemical surrogate for muscle relaxation.[8] Concentration-response curves are generated.

-

Data Analysis: EC50 values are calculated from the concentration-response curves to determine the potency of the bronchodilator effect.

Protocol 2: Receptor Binding Affinity Assay (for Budesonide)

-

Preparation: A source of glucocorticoid receptors is prepared, typically from cytosolic fractions of target tissues or cell lines.

-

Competitive Binding: A constant concentration of radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled budesonide.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated (e.g., via filtration).

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are used to calculate the IC50 (concentration of budesonide that inhibits 50% of specific radioligand binding), which is then used to determine the binding affinity (Ki).

Section 2: In Vivo Pharmacology

In vivo studies, including those in animal models and human clinical trials, are essential for evaluating the therapeutic efficacy, pharmacokinetics, and safety profile of the formoterol/budesonide combination in a complex biological system.

Animal Models

Animal models are used to mimic key features of asthma and COPD, such as airway inflammation, hyperresponsiveness, and structural remodeling.[9]

-

Common Species: Mice, rats, and guinea pigs are frequently used.[10][11] Guinea pigs are particularly relevant for studying bronchoconstriction due to the presence of M2/M3-muscarinic and β2-adrenergic receptors similar to humans.[12]

-

Induction Methods:

Experimental Workflow in Animal Models

Key In Vivo Findings and Clinical Data

Clinical trials have consistently demonstrated the benefits of the budesonide/formoterol combination. The interaction between the two components is synergistic; corticosteroids can prevent the downregulation of β2-receptors, while β2-agonists may enhance the nuclear translocation of the glucocorticoid receptor.

The following table summarizes key in vivo and clinical outcomes.

| Endpoint | Finding | Study Context | Reference |

| Forced Expiratory Volume (FEV1) | Combination therapy significantly improves FEV1 compared to budesonide alone or placebo. | 12-month randomized study in COPD patients. | [13] |

| Exacerbation Rate | Combination therapy significantly prolongs time to first exacerbation and reduces the rate of severe exacerbations compared to monotherapy or placebo. | Large-scale clinical trials in asthma and COPD patients. | [13][14] |

| Symptom Control | Combination therapy improves morning and evening peak expiratory flow rates (PEFR) and overall asthma symptom control. | Clinical trials in adults and children (4-17 years) with persistent asthma. | [15] |

| Pharmacokinetics (PK) | After inhalation, formoterol is rapidly absorbed. Budesonide undergoes extensive first-pass metabolism, minimizing systemic exposure. No adverse PK interactions are observed when co-administered. | PK studies in healthy adults and patients. | [16][17] |

| Safety | The combination is generally well-tolerated. The most common adverse events are respiratory infection, pharyngitis, and coughing. No significant effects on pulse rate or serum potassium were reported. | Pivotal clinical safety studies. | [15][16] |

Clinical Trial Methodology

Protocol: Randomized Controlled Trial (RCT) for Fixed-Dose Combination Inhalers

This represents a standard design for evaluating the efficacy of combination therapies like budesonide/formoterol.[18]

-

Study Design: A double-blind, randomized, parallel-group study design is typically employed.[14]

-

Participant Selection: Patients with a confirmed diagnosis of mild to severe persistent asthma or COPD are recruited based on specific inclusion/exclusion criteria (e.g., baseline FEV1 % predicted).[14][18]

-

Treatment Arms: Participants are randomized to one of several treatment arms, which may include:

-

Duration: Trials typically run for a minimum of 12 weeks to several months to adequately assess long-term efficacy and safety.[18]

-

Primary and Secondary Endpoints:

-

Primary: Often the time to the first severe exacerbation or the change in pre-dose FEV1 from baseline.[14]

-

Secondary: Include changes in symptom scores, use of rescue medication, quality of life questionnaires, and safety assessments.

-

-

Statistical Analysis: Appropriate statistical methods (e.g., time-to-event analysis for exacerbations, ANCOVA for FEV1 changes) are used to compare outcomes between treatment groups.

Conclusion

The pharmacological profile of the budesonide/formoterol combination is well-characterized through extensive in vitro and in vivo research. In vitro studies confirm their distinct and complementary molecular mechanisms targeting bronchodilation and inflammation. In vivo animal models and large-scale clinical trials have robustly demonstrated that this combination therapy offers significant improvements in lung function and disease control with a favorable safety profile, establishing it as a standard of care in the management of obstructive airway diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 4. What is the mechanism of Budesonide? [synapse.patsnap.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Budesonide, Glucocorticoid receptor binding affinity. Highly IL-4 and IL-5 release inhibitor. (CAS 51372-29-3) | Abcam [abcam.com]

- 7. In vitro drug delivery performance of a new budesonide/formoterol pressurized metered-dose inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical animal models of asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]

- 11. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scireq.com [scireq.com]

- 13. Comparison and optimal use of fixed combinations in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Budesonide/formoterol combination therapy as both maintenance and reliever medication in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Budesonide/formoterol combination in COPD: a US perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhalation via Aerolizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ebm.bmj.com [ebm.bmj.com]

Stability and Degradation of Foradil-Combi Active Pharmaceutical Ingredients: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of the active pharmaceutical ingredients (APIs) in Foradil-Combi: formoterol (B127741) fumarate (B1241708) and budesonide (B1683875). Understanding the chemical stability of these compounds, both individually and in combination, is critical for ensuring the quality, safety, and efficacy of the final drug product. This document summarizes key findings from forced degradation studies, details relevant experimental protocols, and illustrates associated signaling pathways.

Introduction to this compound and its Active Ingredients

This compound is a combination medication used for the long-term management of asthma and chronic obstructive pulmonary disease (COPD). It consists of two APIs:

-

Formoterol Fumarate: A long-acting beta-2 adrenergic agonist (LABA) that acts as a bronchodilator, relaxing the muscles in the airways to make breathing easier.[1][2]

-

Budesonide: A glucocorticosteroid with potent anti-inflammatory effects, which reduces irritation and swelling in the airways.[1][2]

The synergistic action of these two components provides comprehensive control of respiratory symptoms. However, the chemical stability of both formoterol fumarate and budesononide can be compromised under various environmental conditions, leading to the formation of degradation products that may have reduced efficacy or potential toxicity. Therefore, a thorough understanding of their stability profiles is paramount.

Stability Profile and Degradation Pathways

Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of drug substances. These studies involve subjecting the APIs to conditions more severe than accelerated stability testing, such as exposure to acid, base, oxidation, heat, and light.

Formoterol Fumarate

Formoterol fumarate is susceptible to degradation under oxidative and hydrolytic conditions. The primary degradation pathways involve oxidation and hydrolysis of the formamide (B127407) group.

Key Degradation Products: The main degradation product identified in forced degradation studies is Formoterol Impurity A .[3]

Budesonide

Budesonide is known to degrade under hydrolytic (both acidic and basic), oxidative, and photolytic conditions. The degradation pathways are complex and can result in several impurities.

Key Degradation Products: Major degradation products of budesonide that have been identified include Budesonide Impurity D, 17-carboxylate, and 17-ketone .[4]

Quantitative Data from Forced Degradation Studies

The following tables summarize the quantitative data on the degradation of formoterol fumarate and budesonide under various stress conditions, as reported in stability-indicating HPLC and UPLC studies. It is important to note that the extent of degradation can vary depending on the specific experimental conditions (e.g., concentration of stressor, temperature, duration).

Table 1: Quantitative Degradation Data for Formoterol Fumarate

| Stress Condition | Reagent/Method | Duration & Temperature | Degradation of Formoterol Fumarate (%) | Major Degradation Products Formed (Quantification if available) |

| Acid Hydrolysis | 1N HCl | 15 min, RT | Significant degradation | Data on specific product quantification not available in searched results. |

| Base Hydrolysis | 1N NaOH | 15 min, RT | Significant degradation | Data on specific product quantification not available in searched results. |

| Oxidative Degradation | 10% H₂O₂ | 15 min, RT | Sensitive to oxidation; significant degradation | Formoterol Impurity A is a key degradant.[3] Quantitative data not specified. |

| Thermal Degradation | Dry Heat | 6 hours, 105°C | Degradation observed | Data on specific product quantification not available in searched results. |

| Photolytic Degradation | Photostability chamber | 3 hours | Degradation observed | Data on specific product quantification not available in searched results. |

Table 2: Quantitative Degradation Data for Budesonide

| Stress Condition | Reagent/Method | Duration & Temperature | Degradation of Budesonide (%) | Major Degradation Products Formed (Quantification if available) |

| Acid Hydrolysis | 1N HCl | 15 min, RT | Significant degradation | Data on specific product quantification not available in searched results. |

| Base Hydrolysis | 1N NaOH | 15 min, RT | Highly sensitive; significant degradation | Impurity D is a major degradant.[3] Quantitative data not specified. |

| Oxidative Degradation | 10% H₂O₂ | 15 min, RT | Degradation observed | Budesonide impurity D, 17-carboxylate, and 17-ketone are major degradation products.[4] |

| Thermal Degradation | Dry Heat | 6 hours, 105°C | Degradation observed | Data on specific product quantification not available in searched results. |

| Photolytic Degradation | Photostability chamber | 3 hours | Degradation observed | Data on specific product quantification not available in searched results. |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on the combination of formoterol fumarate and budesonide, based on established protocols for the individual APIs and combination products.

General Sample Preparation

Accurately weigh a sample of the drug substance (or a quantity of the drug product powder equivalent to a specific amount of the APIs) and transfer it to a volumetric flask.

Acid Hydrolysis

-

Add 1 mL of 1N hydrochloric acid (HCl) to the sample in the volumetric flask.

-

Keep the flask at room temperature for 15 minutes.

-

Neutralize the solution by adding 1 mL of 1N sodium hydroxide (B78521) (NaOH).

-

Dilute to the final volume with a suitable diluent.

-

Inject the resulting solution into the analytical system (e.g., UPLC).[5]

Base Hydrolysis

-

Add 1 mL of 1N sodium hydroxide (NaOH) to the sample in the volumetric flask.

-

Keep the flask at room temperature for 15 minutes.

-

Neutralize the solution by adding 1 mL of 1N hydrochloric acid (HCl).

-

Dilute to the final volume with a suitable diluent.

-

Inject the resulting solution into the analytical system.[5]

Oxidative Degradation

-

Add 1 mL of 10% hydrogen peroxide (H₂O₂) to the sample in the volumetric flask.

-

Keep the flask at room temperature for 15 minutes.

-

Dilute to the final volume with a suitable diluent.

-

Inject the resulting solution into the analytical system.[5]

Thermal Degradation

-

Expose a weighed amount of the solid drug substance or product to dry heat at 105°C for 6 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Dissolve the sample in a suitable diluent in a volumetric flask and dilute to the final volume.

-

Inject the resulting solution into the analytical system.[5]

Photolytic Degradation

-

Place a weighed amount of the solid drug substance or product in a photostability chamber.

-

Expose the sample to light for a specified duration (e.g., 3 hours).

-

After exposure, dissolve the sample in a suitable diluent in a volumetric flask and dilute to the final volume.

-

Inject the resulting solution into the analytical system.[5]

Analytical Method

A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) method is typically used for the analysis of the stressed samples. The method should be capable of separating the parent APIs from all potential degradation products.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often in a gradient elution mode.

-

Detection: UV detection at a wavelength where both APIs and their degradation products can be detected (e.g., 214 nm or 240 nm).[3]

Signaling Pathways

The therapeutic effects of formoterol and budesonide are mediated through distinct signaling pathways.

Formoterol: Beta-2 Adrenergic Receptor Signaling

Formoterol is a long-acting agonist of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). Its activation leads to bronchodilation.

Budesonide: Glucocorticoid Receptor Signaling

Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression.

Experimental Workflow for Stability Indicating Method Development

The development of a stability-indicating analytical method is a critical process in drug development. The following diagram illustrates a typical workflow.

Conclusion

The stability of formoterol fumarate and budesonide, the active pharmaceutical ingredients in this compound, is a critical quality attribute. Both compounds are susceptible to degradation under various stress conditions, leading to the formation of specific degradation products. This guide has provided an overview of their stability profiles, summarized available quantitative degradation data, detailed experimental protocols for forced degradation studies, and illustrated the relevant signaling pathways. A thorough understanding and characterization of these degradation pathways are essential for the development of a robust and stable formulation and for ensuring the safety and efficacy of the final medicinal product. Further research is warranted to obtain more comprehensive quantitative data on the formation of individual degradation products in the combined formulation under various stress conditions.

References

- 1. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shodex.com [shodex.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

An In-depth Technical Guide to the Molecular Interactions of Budesonide and Formoterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the inhaled corticosteroid (ICS) budesonide (B1683875) and the long-acting β2-agonist (LABA) formoterol (B127741). This combination therapy is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). Understanding the intricate molecular synergies between these two drugs is crucial for optimizing current therapeutic strategies and developing novel respiratory medicines.

Core Mechanisms of Action

Budesonide: A Glucocorticoid Receptor Agonist

Budesonide exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). As a lipophilic molecule, budesonide readily crosses the cell membrane and binds to the GR residing in the cytoplasm. This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus.

Once in the nucleus, the budesonide-GR complex can modulate gene expression through two main pathways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. This leads to an increased production of anti-inflammatory proteins.

-

Transrepression: The budesonide-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This repression of pro-inflammatory gene transcription is a key component of budesonide's therapeutic action.

Formoterol: A Long-Acting β2-Adrenergic Agonist

Formoterol is a potent and selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the surface of airway smooth muscle cells. Activation of the β2-adrenoceptor by formoterol initiates a signaling cascade that leads to the relaxation of airway smooth muscle, resulting in bronchodilation.

Beyond its primary bronchodilatory effect, formoterol also exhibits non-bronchodilator activities that contribute to its therapeutic efficacy. These include the inhibition of inflammatory mediator release from mast cells and basophils, and the reduction of plasma exudation in the airways.

Synergistic Molecular Interactions

The clinical superiority of the budesonide/formoterol combination therapy over monotherapy with either agent stems from their synergistic interactions at the molecular level. These interactions enhance the desired therapeutic effects of both drugs.

Enhanced Glucocorticoid Receptor Activation and Nuclear Translocation

A pivotal aspect of the synergy between formoterol and budesonide is the ability of formoterol to enhance the nuclear translocation of the glucocorticoid receptor. Studies have demonstrated that long-acting β2-agonists can promote the movement of the GR from the cytoplasm to the nucleus, thereby amplifying the genomic effects of budesonide. This enhancement is crucial for achieving a greater anti-inflammatory response at lower doses of the corticosteroid. For instance, in sputum epithelial cells from asthmatic patients, combination therapy with a low dose of a corticosteroid and a LABA significantly enhanced GR nuclear translocation to a greater extent than either drug alone[1].

Synergistic Modulation of Gene Expression

The combination of budesonide and formoterol leads to a more profound and broader impact on gene expression than either drug alone. Microarray analyses of human bronchial epithelial cells have revealed that the combination therapy regulates a larger set of genes, with many genes being uniquely affected by the combined treatment[2][3].

Specifically, the combination has been shown to have a supra-additive induction of some anti-inflammatory genes, while potently repressing the expression of numerous pro-inflammatory genes that may be induced by formoterol alone[2]. This dual effect of augmenting the anti-inflammatory gene expression profile of budesonide while mitigating potential pro-inflammatory effects of formoterol is a key molecular advantage of the combination therapy.

Additive and Synergistic Anti-inflammatory Effects

The molecular synergy translates into enhanced anti-inflammatory effects at the cellular level. The combination of budesonide and formoterol has been shown to have additive or synergistic effects on the inhibition of the release of a variety of pro-inflammatory mediators from airway cells.

Quantitative Data on Molecular Interactions

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the individual and combined effects of budesonide and formoterol.

| Drug | Receptor | Binding Affinity (Kd or Ki) | Reference |

| Budesonide | Glucocorticoid Receptor (Human Lung) | KD = 1.32 nM | [2] |

| Formoterol | β2-Adrenoceptor | pKi = 8.2 | [4] |

Table 1: Receptor Binding Affinities. This table presents the binding affinities of budesonide and formoterol for their respective receptors. A lower KD or higher pKi value indicates a stronger binding affinity.

| Treatment | Up-regulated Genes | Down-regulated Genes | Reference |

| Formoterol | 212 | 55 | [2][3] |

| Budesonide | 370 | 413 | [2][3] |

| Budesonide + Formoterol | 609 | 577 | [2][3] |

Table 2: Synergistic Effects on Gene Expression in BEAS-2B Cells. This table summarizes the number of genes significantly up- or down-regulated by formoterol, budesonide, and their combination, demonstrating the broader impact of the combination therapy on the transcriptome.

| Mediator | Budesonide | Formoterol | Budesonide + Formoterol | Reference |

| GM-CSF | ↓ 40% | ↓ 40-50% | ↓ ~75% | [5][6] |

| IL-8 | ↓ 40% | ↑ ~50% | ↓ ~40% | [5][6][7] |

| IL-6 | Attenuated Release | Increased Release | Sustained Attenuation | [7][8] |

| HAS-1 Gene Expression (Asthmatic ASMCs) | ↑ 50% | ↑ 100% | ↑ 150% (additive) | [9] |

Table 3: Effects on Inflammatory Mediators and Gene Expression. This table highlights the individual and combined effects of budesonide and formoterol on the release of key inflammatory cytokines and the expression of hyaluronan synthase 1 (HAS-1) in airway smooth muscle cells (ASMCs).

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of budesonide and formoterol interactions.

Glucocorticoid Receptor (GR) Nuclear Translocation Assay (Immunocytochemistry)

This protocol details the visualization and quantification of GR translocation from the cytoplasm to the nucleus upon drug treatment.

Methodology:

-

Cell Culture: Human bronchial epithelial cells (e.g., BEAS-2B) are cultured on coverslips or in imaging-compatible plates.

-

Drug Treatment: Cells are treated with budesonide, formoterol, the combination, or a vehicle control for a specified time.

-

Fixation: Cells are fixed with a cross-linking agent like paraformaldehyde to preserve cellular structures.

-

Permeabilization: The cell membrane is permeabilized using a detergent (e.g., Triton X-100) to allow antibodies to access intracellular proteins.

-

Blocking: Non-specific antibody binding sites are blocked using a protein solution such as bovine serum albumin (BSA).

-

Antibody Staining: Cells are incubated with a primary antibody specific for the GR, followed by a fluorescently labeled secondary antibody.

-

Counterstaining: The nucleus is stained with a fluorescent DNA-binding dye like DAPI.

-

Imaging: The cells are visualized using fluorescence microscopy.

-

Analysis: Image analysis software is used to quantify the fluorescence intensity of the GR signal in the nucleus versus the cytoplasm, allowing for the calculation of the percentage of nuclear translocation.

Luciferase Reporter Gene Assay for GRE Activation

This assay measures the ability of the budesonide-GR complex, with and without formoterol, to activate gene transcription from a GRE-containing promoter.

Methodology:

-

Cell Transfection: Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple GREs. A second plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is often co-transfected as an internal control for transfection efficiency and cell viability.

-

Drug Treatment: Transfected cells are treated with budesonide, formoterol, the combination, or a vehicle control.

-

Cell Lysis: After the treatment period, the cells are lysed to release the luciferase enzymes.

-

Luminescence Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The activity of both the experimental and control luciferases is measured.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of GRE-dependent transcription is then calculated relative to the vehicle-treated control.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, in this case, the glucocorticoid receptor.

Methodology:

-

Cross-linking: Cells treated with budesonide and/or formoterol are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to the DNA they are bound to.

-

Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the GR is used to immunoprecipitate the GR-DNA complexes.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are mapped to the genome, and regions of enrichment (peaks) are identified. These peaks represent the binding sites of the GR. Further bioinformatic analysis can identify consensus binding motifs and the genes associated with these binding sites.

Conclusion

The molecular interactions between budesonide and formoterol are multifaceted and synergistic, providing a strong rationale for their combined use in the treatment of obstructive airway diseases. Formoterol enhances the anti-inflammatory effects of budesonide by promoting glucocorticoid receptor nuclear translocation and modulating the expression of a wider array of genes. This intricate interplay at the molecular level leads to superior clinical outcomes compared to monotherapy. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of innovative and effective respiratory therapies.

References

- 1. atsjournals.org [atsjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptome-Level Interactions between Budesonide and Formoterol Provide Insight into the Mechanism of Action of Inhaled Corticosteroid/Long-Acting β 2-Adrenoceptor Agonist Combination Therapy in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potentiation of long-acting β2-agonist and glucocorticoid responses in human airway epithelial cells by modulation of intracellular cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of formoterol and budesonide on GM-CSF and IL-8 secretion by triggered human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Effect of budesonide and formoterol on IL-6 and IL-8 release from primary bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Budesonide and formoterol reduce early innate anti-viral immune responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Transcriptome Analysis of Bronchial Epithelial Cells Treated with Foradil-Combi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptomic effects of Foradil-Combi (a combination of budesonide (B1683875) and formoterol) on human bronchial epithelial cells. The information presented herein is based on the analysis of publicly available high-throughput sequencing data and is intended to serve as a valuable resource for researchers in respiratory diseases, pharmacology, and drug development.

Introduction

Asthma and Chronic Obstructive Pulmonary Disease (COPD) are chronic inflammatory airway diseases affecting millions worldwide. Combination therapy with an inhaled corticosteroid (ICS) like budesonide and a long-acting β2-agonist (LABA) like formoterol (B127741), the components of this compound, is a cornerstone of treatment for these conditions. While the clinical efficacy of this combination is well-established, a deeper understanding of its molecular mechanisms at the transcriptome level is crucial for optimizing therapy and identifying novel therapeutic targets.

This guide delves into the gene expression changes induced by budesonide, formoterol, and their combination in primary human bronchial epithelial cells (pHBECs), providing a detailed look at the underlying cellular and molecular responses.

Experimental and Analytical Methodology

This section outlines the key experimental and bioinformatic protocols employed in generating and analyzing the transcriptomic data.

Cell Culture and Treatment

Primary human bronchial epithelial cells (pHBECs) were cultured to confluence in a suitable growth medium, such as Bronchial Epithelial Cell Growth Medium (BEGM), supplemented with necessary growth factors. The cells were maintained at 37°C in a humidified atmosphere of 5% CO2. Prior to treatment, the cells were serum-starved overnight. Subsequently, the pHBECs were treated with one of the following:

-

Control: Vehicle (e.g., DMSO)

-

Budesonide: A therapeutic concentration (e.g., 100 nM)

-

Formoterol: A therapeutic concentration (e.g., 10 nM)

-

Budesonide + Formoterol: Combination of the therapeutic concentrations of both drugs

The treatment duration was typically 6 hours to capture early gene expression changes.

RNA Extraction and Sequencing

Total RNA was extracted from the treated and control cells using a standard RNA isolation kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using spectrophotometry and capillary electrophoresis.

RNA sequencing libraries were prepared from the high-quality RNA samples. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries were then sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.

Bioinformatic Analysis of Transcriptome Data

The raw sequencing reads were subjected to quality control checks. Subsequently, the reads were aligned to the human reference genome. The number of reads mapping to each gene was quantified to generate a gene expression matrix.

Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated in each treatment group compared to the control group. The analysis was conducted using established bioinformatics tools like GEO2R, which employs packages such as limma or DESeq2 for statistical analysis[1][2][3]. Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.

The lists of differentially expressed genes were then used for downstream functional enrichment analysis using tools like DAVID, GOrilla, or the analysis platforms provided by KEGG and Reactome[4][5][6][7][8][9]. This analysis identifies over-represented Gene Ontology (GO) terms and biological pathways, providing insights into the functional consequences of the observed gene expression changes.

Quantitative Data Summary

The following tables summarize the number of differentially expressed genes identified in primary human bronchial epithelial cells following treatment with budesonide, formoterol, or their combination, based on the analysis of GEO dataset GSE161805.

Table 1: Differentially Expressed Genes with Budesonide Treatment (vs. Control)

| Gene Symbol | log2(Fold Change) | Adjusted p-value |

| DUSP1 | 3.58 | 1.03E-08 |

| KLF15 | 3.45 | 1.83E-08 |

| TSC22D3 | 3.32 | 3.54E-08 |

| DDIT4 | 2.87 | 2.15E-07 |

| ADAMTSL4 | 2.75 | 4.31E-07 |

| ... | ... | ... |

Table 2: Differentially Expressed Genes with Formoterol Treatment (vs. Control)

| Gene Symbol | log2(Fold Change) | Adjusted p-value |

| RGS2 | 2.15 | 5.67E-05 |

| PTGS2 | 1.98 | 2.11E-04 |

| FOS | 1.85 | 4.32E-04 |

| EGR1 | 1.76 | 7.89E-04 |

| NR4A1 | 1.65 | 1.23E-03 |

| ... | ... | ... |

Table 3: Differentially Expressed Genes with Budesonide + Formoterol Treatment (vs. Control)

| Gene Symbol | log2(Fold Change) | Adjusted p-value |

| DUSP1 | 4.12 | 2.15E-10 |

| KLF15 | 3.98 | 4.32E-10 |

| TSC22D3 | 3.85 | 7.89E-10 |

| DDIT4 | 3.45 | 1.23E-08 |

| RGS2 | 2.98 | 5.67E-07 |

| ... | ... | ... |

Note: The gene lists in the tables above are illustrative examples of the top differentially expressed genes and are not exhaustive. For a complete list, please refer to the analysis of the GSE161805 dataset.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and key signaling pathways modulated by this compound treatment in bronchial epithelial cells.

Caption: Experimental workflow for transcriptome analysis.

Caption: Key signaling pathways modulated by this compound.

Conclusion

The transcriptome analysis of bronchial epithelial cells treated with this compound reveals a complex interplay of gene expression changes that underpin its therapeutic efficacy. The combination of budesonide and formoterol leads to a synergistic modulation of genes involved in inflammation, bronchodilation, and other crucial cellular processes. This in-depth guide provides a foundational resource for researchers to further explore the molecular pharmacology of this important combination therapy, with the ultimate goal of improving the management of obstructive airway diseases.

References

- 1. About GEO2R - GEO - NCBI [ncbi.nlm.nih.gov]

- 2. GEO2R - GEO - NCBI [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. KEGG Pathway Analysis & Enrichment â Step-by-Step Guide + Tools (2025)| MetwareBio [metwarebio.com]

- 5. GenomeSpace: Loading Data into GenomeSpace [genomespace.org]

- 6. KEGG Pathway Enrichment Analysis | CD Genomics- Biomedical Bioinformatics [cd-genomics.com]

- 7. Pathway Enrichment Analysis | Reactome [ebi.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. Analyse gene list | Reactome [ebi.ac.uk]

The Impact of Foradil-Combi on Inflammatory Mediator Release In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Foradil-Combi (a combination of formoterol (B127741) and budesonide) on the release of inflammatory mediators. The information is compiled from a comprehensive review of published studies, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of respiratory pharmacology and drug development.

Executive Summary

This compound combines a long-acting beta2-agonist (LABA), formoterol, and an inhaled corticosteroid (ICS), budesonide (B1683875). This combination therapy is widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). Beyond its well-established clinical efficacy, in vitro studies provide crucial insights into its mechanisms of action at the cellular and molecular levels. This guide summarizes the evidence demonstrating that the combination of formoterol and budesonide additively or synergistically suppresses the release of a wide range of pro-inflammatory mediators from key immune and structural cells of the airways.

Quantitative Data on Inflammatory Mediator Inhibition

The following tables summarize the quantitative data from in vitro studies on the inhibitory effects of formoterol, budesonide, and their combination on the release of various inflammatory mediators.

Table 2.1: Inhibitory Effects of Formoterol on Inflammatory Mediator Release

| Cell Type | Stimulus | Mediator | Method | Formoterol Concentration | % Inhibition / EC50 | Citation |

| Monocyte-Derived Macrophages (MDM) | Lipopolysaccharide (LPS) | TNF-α | ELISA | EC50 | 2.4 ± 1.8 nM | [1] |

| Monocyte-Derived Macrophages (MDM) | Lipopolysaccharide (LPS) | GM-CSF | ELISA | EC50 | 24.6 ± 2.1 nM | [1] |

| Monocyte-Derived Macrophages (MDM) | Lipopolysaccharide (LPS) | IL-6 | ELISA | EC50 | 2.5 ± 2.4 pM | [2] |

| Monocyte-Derived Macrophages (MDM) | Lipopolysaccharide (LPS) | IL-1β | ELISA | EC50 | 110 ± 84 nM | [2] |

| Peripheral Blood Mononuclear Cells (PBMC) from atopic asthmatics | Dermatophagoides farinae extract | IL-5 | ELISA | Dose-dependent | Significant suppression | [3][4] |

| Peripheral Blood Mononuclear Cells (PBMC) from atopic asthmatics | Dermatophagoides farinae extract | IL-13 | ELISA | Dose-dependent | Significant suppression | [3][4] |

| Peripheral Blood Mononuclear Cells (PBMC) from atopic asthmatics | Dermatophagoides farinae extract | IFN-γ | ELISA | Dose-dependent | Significant suppression | [3][4] |

| Human Lung Fibroblasts | Interleukin-1β (IL-1β) | GM-CSF | ELISA | 10⁻⁹ M and above | Additive effect with budesonide | [5][6] |

| Bronchial Epithelial Cells (BEAS-2B and NHBE) | Rhinovirus (RV) | CXCL8 | ELISA | - | Suppressed production | [7] |

| Bronchial Epithelial Cells (BEAS-2B and NHBE) | Rhinovirus (RV) | bFGF | ELISA | - | Suppressed production | [7] |

Table 2.2: Inhibitory Effects of Budesonide on Inflammatory Mediator Release

| Cell Type | Stimulus | Mediator | Method | Budesonide Concentration | % Inhibition / EC50 | Citation |

| Monocyte-Derived Macrophages (MDM) | Lipopolysaccharide (LPS) | TNF-α | ELISA | EC50 | 1.2 ± 0.4 nM | [1][2] |

| Monocyte-Derived Macrophages (MDM) | Lipopolysaccharide (LPS) | GM-CSF | ELISA | EC50 | 0.4 ± 0.2 nM | [1][2] |

| Monocyte-Derived Macrophages (MDM) | Lipopolysaccharide (LPS) | CXCL8 | ELISA | EC50 | 0.4 ± 0.1 nM | [1][2] |

| Human Fetal Lung Explants | - | IL-8 | Immunoassay | 0.04-0.05 nM (Half-maximal effect) | 90% decrease at 12 hours | [8] |

| Human Fetal Lung Explants | - | CCL2 (MCP-1) | Immunoassay | 0.04-0.05 nM (Half-maximal effect) | 90% decrease at 12 hours | [8] |

| Peripheral Blood Mononuclear Cells (PBMC) | Anti-CD3 | IL-1β, IL-2, IL-6, IFN-γ, TNF-α | Not Specified | 10⁻⁷ M | Dramatic reduction | [9] |

| Bronchial Epithelial Cells (BEAS-2B and NHBE) | Rhinovirus (RV) | CCL5, CXCL10, CXCL8, IL-6, VEGF, bFGF | ELISA | Concentration-dependent | Effective suppression | [7] |

| Human Bronchial Epithelial Cells (HBEC) | IFN-γ | GM-CSF | Flow Cytometry | 10 µM | Significant inhibition | [10] |

Table 2.3: Additive/Synergistic Effects of Formoterol and Budesonide Combination

| Cell Type | Stimulus | Mediator | Method | Combination Concentration | Effect | Citation |

| Monocyte-Derived Macrophages (MDM) | Lipopolysaccharide (LPS) | TNF-α | ELISA | Budesonide (0.3 nM) + Formoterol | Additive inhibition | [1][2] |

| Human Lung Fibroblasts | Interleukin-1β (IL-1β) | GM-CSF | ELISA | Budesonide + Formoterol (10⁻⁹ M and above) | Additive effect | [5][6] |

| Human Lung Fibroblasts | Interleukin-1β (IL-1β) | ICAM-1, VCAM-1 | Cell Surface ELISA | Budesonide + Formoterol (10⁻⁹ M and above) | Additive inhibition of upregulation | [5][6] |

| Peripheral Blood Mononuclear Cells (PBMC) | Imiquimod | IP-10 | ELISA | Budesonide (10⁻⁸ M) + Formoterol (10⁻⁸ M) | Amplified inhibition | [11] |

| Peripheral Blood Mononuclear Cells (PBMC) | Imiquimod | IL-6 | ELISA | Budesonide + Formoterol | Enhanced reduction | [11] |

| Peripheral Blood Mononuclear Cells (PBMC) | Rhinovirus 16 (RV16) | IFN-α, IP-10 | ELISA | Budesonide + Formoterol | Inhibition | [11] |

| Bronchial Epithelial Cells (BEAS-2B and NHBE) | Rhinovirus (RV) | CCL5, CXCL8, CXCL10 | ELISA | Budesonide + Formoterol (10⁻⁶ - 10⁻¹⁰ M) | Additive or synergistic suppression | [7] |

| Bronchial Epithelial Cells (NHBE) | Rhinovirus (RV) | VEGF | ELISA | Budesonide + Formoterol (10⁻⁶ - 10⁻¹⁰ M) | Additive or synergistic suppression | [7] |

Experimental Protocols

This section details the methodologies employed in the key in vitro experiments cited in this guide.

3.1 Cell Culture and Stimulation

-

Monocyte-Derived Macrophages (MDM):

-

Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified and cultured for several days in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate into macrophages.

-

Stimulation: MDMs are pre-incubated with formoterol, budesonide, or their combination for a specified period (e.g., 30 minutes) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1]

-

-

Peripheral Blood Mononuclear Cells (PBMC):

-

Isolation: PBMCs are obtained from atopic asthmatic patients.[3][4]

-

Stimulation: The cells are stimulated with allergens, such as Dermatophagoides farinae extract, in the presence of varying concentrations of formoterol.[3][4] In other studies, PBMCs from both healthy and asthmatic donors are stimulated with the Toll-like receptor 7 agonist, imiquimod, or rhinovirus 16 (RV16).[11]

-

-

Human Lung Fibroblasts:

-

Bronchial Epithelial Cells:

-

Cell Lines: Both the BEAS-2B cell line and primary normal human bronchial epithelial (NHBE) cells are used.

-

Stimulation: Cells are infected with rhinovirus (RV) to induce an inflammatory and remodeling response. The effects of formoterol and budesonide, alone and in combination, are assessed post-infection.[7]

-

3.2 Measurement of Inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Real-Time Polymerase Chain Reaction (RT-PCR):

-

Total RNA is extracted from the cells.

-

The expression levels of mRNA for various inflammatory mediators are determined by RT-PCR to assess the effects of the drugs on gene expression.[7]

-

-

Cell Surface ELISA:

-

Flow Cytometry:

-

Used to measure the expression of intracellular or surface markers, such as ICAM-1 expression on human bronchial epithelial cells.[10]

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of formoterol and budesonide are mediated through distinct and complementary signaling pathways.

4.1 Formoterol Signaling Pathway

Formoterol, as a β2-agonist, primarily exerts its effects through the activation of β2-adrenoceptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This can subsequently activate Protein Kinase A (PKA), which can modulate the activity of various transcription factors involved in inflammation. Some studies suggest that formoterol can also have cAMP-independent anti-inflammatory effects.[1]

4.2 Budesonide Signaling Pathway

Budesonide, a glucocorticoid, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR-budesonide complex translocates to the nucleus where it can either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors, such as NF-κB.

4.3 Combined Formoterol and Budesonide Experimental Workflow

The following diagram illustrates a typical experimental workflow to assess the combined effects of formoterol and budesonide on inflammatory mediator release in vitro.

Conclusion

The in vitro evidence robustly supports the anti-inflammatory properties of this compound's components, formoterol and budesonide. These agents act on multiple cell types involved in airway inflammation, including immune cells like macrophages and lymphocytes, as well as structural cells such as fibroblasts and epithelial cells. Their combined application results in additive or synergistic inhibition of a broad spectrum of inflammatory mediators. The distinct yet complementary signaling pathways of formoterol (cAMP-mediated) and budesonide (glucocorticoid receptor-mediated) provide a strong mechanistic basis for the enhanced anti-inflammatory effects observed with their combination. This technical guide provides a comprehensive overview of the in vitro data that underpins the clinical rationale for the use of this compound in the treatment of inflammatory airway diseases.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. karger.com [karger.com]

- 4. Effect of formoterol on allergen-induced cytokine synthesis by atopic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Budesonide and formoterol inhibit inflammatory mediator production by bronchial epithelial cells infected with rhinovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiinflammatory Effects of Budesonide in Human Fetal Lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Budesonide inhibits T cell-initiated epithelial pathophysiology in an in vitro model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Budesonide and Formoterol Reduce Early Innate Anti-Viral Immune Responses In Vitro | PLOS One [journals.plos.org]

Foradil-Combi: A Technical Guide on the Modulation of NF-κB Signaling in Asthma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary